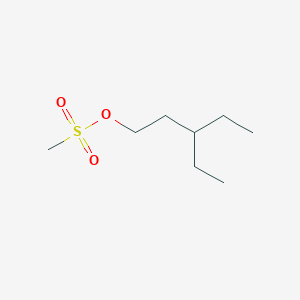

3-Ethylpentyl methanesulfonate

CAS No.:

Cat. No.: VC14016174

Molecular Formula: C8H18O3S

Molecular Weight: 194.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18O3S |

|---|---|

| Molecular Weight | 194.29 g/mol |

| IUPAC Name | 3-ethylpentyl methanesulfonate |

| Standard InChI | InChI=1S/C8H18O3S/c1-4-8(5-2)6-7-11-12(3,9)10/h8H,4-7H2,1-3H3 |

| Standard InChI Key | LAGUWXNRDZOOSD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)CCOS(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

3-Ethylpentyl methanesulfonate (C₈H₁₈O₃S) consists of a methanesulfonate group (–SO₃CH₃) linked to a 3-ethylpentyl moiety. The branched alkyl chain introduces steric effects that influence its reactivity and physical properties compared to linear analogs like ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS) .

Structural Analysis

The 3-ethylpentyl group (–OCH₂CH(C₂H₅)CH₂CH₂CH₂–) creates a tertiary carbon center, which may reduce hydrolysis rates compared to primary alkyl sulfonates . This structural feature is critical in pharmaceutical applications where stability under physiological conditions is paramount .

Synthesis and Industrial Production

Synthetic Routes

The esterification of methanesulfonic acid with 3-ethylpentanol is the most plausible synthesis method, mirroring protocols for related compounds like pentan-3-yl methanesulfonate . Key steps include:

-

Acid-Catalyzed Esterification:

This reaction typically employs sulfuric acid or toluenesulfonic acid as catalysts . -

Purification: Distillation or recrystallization to achieve >95% purity, as seen in MMS production .

Process Optimization

-

Temperature: Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition .

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve yields .

-

Base Addition: Partial neutralization with weak bases (e.g., 2,6-lutidine) minimizes ester degradation .

Physicochemical Properties

Physical State and Stability

-

Appearance: Likely a colorless to pale yellow liquid (based on EMS and MMS analogs) .

-

Boiling Point: Estimated 180–200°C (extrapolated from shorter-chain esters) .

-

Density: ~1.15–1.25 g/cm³ (similar to pentan-3-yl methanesulfonate) .

-

Solubility: Miscible with organic solvents (e.g., ethanol, ether); limited water solubility (<10 g/L) .

Reactivity Profile

-

Hydrolysis: Slower than linear esters due to steric hindrance. Hydrolyzes in alkaline conditions to methanesulfonic acid and 3-ethylpentanol .

-

Alkylation Activity: The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methanesulfonate esters are widely used in drug synthesis to introduce alkyl groups. For example:

-

Abiraterone Methanesulfonate: A salt form enhancing bioavailability .

-

Prodrug Activation: Sulfonate esters serve as protecting groups hydrolyzed in vivo .

Chemical Research

-

Alkylating Agent: Potential use in mutagenesis studies, though less common than EMS due to steric effects .

-

Ionic Liquids: Methanesulfonate-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium methanesulfonate) are solvents in green chemistry .

Environmental and Toxicological Data

Ecotoxicity

Mutagenicity and Carcinogenicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume